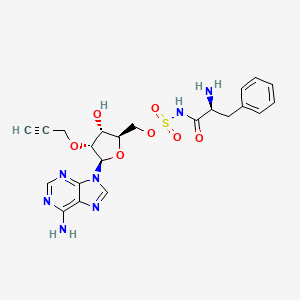
NRPSs-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRPSs-IN-1 is a compound that is synthesized by nonribosomal peptide synthetases. Nonribosomal peptide synthetases are large, multi-modular enzyme complexes that are responsible for the biosynthesis of nonribosomal peptides. These peptides have a wide range of biological activities, including antibiotic, anticancer, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NRPSs-IN-1 involves the use of nonribosomal peptide synthetases, which are modular enzymes that can incorporate a variety of amino acids into the peptide chain. The process begins with the activation of amino acids by adenylation, followed by thiolation and condensation to form the peptide bond. The reaction conditions typically involve the use of specific cofactors and substrates that are recognized by the enzyme .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms that express the nonribosomal peptide synthetase genes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the desired peptide. The process includes fermentation, extraction, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: NRPSs-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups in the peptide structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the peptide .
Scientific Research Applications
NRPSs-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of nonribosomal peptide synthesis. In biology, it serves as a tool to investigate the role of nonribosomal peptides in microbial interactions and signaling. In medicine, this compound is explored for its potential therapeutic properties, including its use as an antibiotic, anticancer agent, and immunosuppressant. In industry, it is utilized in the development of new biotechnological processes for the production of valuable peptides .
Mechanism of Action
The mechanism of action of NRPSs-IN-1 involves its interaction with specific molecular targets in the cell. The compound binds to its target proteins, inhibiting their function and leading to the desired biological effect. The pathways involved in the action of this compound include the inhibition of protein synthesis, disruption of cell membrane integrity, and modulation of immune responses .
Comparison with Similar Compounds
NRPSs-IN-1 is similar to other nonribosomal peptides such as penicillin, vancomycin, and cyclosporin. it is unique in its specific amino acid sequence and the presence of distinct functional groups that confer its unique biological activity. Similar compounds include other nonribosomal peptides synthesized by nonribosomal peptide synthetases, such as daptomycin, echinocandin, and bleomycin .
Properties
Molecular Formula |
C22H25N7O7S |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-prop-2-ynoxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-phenylpropanoyl]sulfamate |
InChI |
InChI=1S/C22H25N7O7S/c1-2-8-34-18-17(30)15(36-22(18)29-12-27-16-19(24)25-11-26-20(16)29)10-35-37(32,33)28-21(31)14(23)9-13-6-4-3-5-7-13/h1,3-7,11-12,14-15,17-18,22,30H,8-10,23H2,(H,28,31)(H2,24,25,26)/t14-,15+,17+,18+,22+/m0/s1 |
InChI Key |
OCQYMODKEFRCRG-ARTPSBNFSA-N |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C(CC4=CC=CC=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





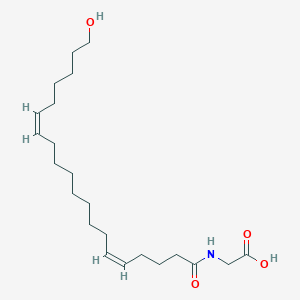
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
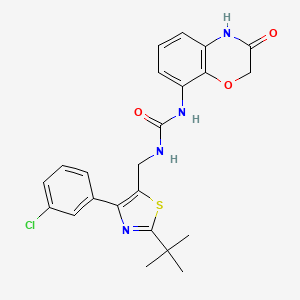

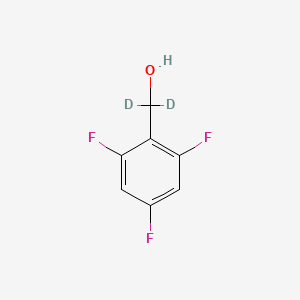


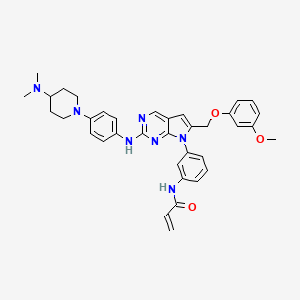

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
